Bpoc-Pro-OH.DCHA
Description
Structure
2D Structure
Properties
CAS No. |
18725-28-5 |
|---|---|
Molecular Formula |
C33H46N2O4 |
Molecular Weight |
534.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-1-[2-(4-phenylphenyl)propan-2-yloxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H23NO4.C12H23N/c1-21(2,26-20(25)22-14-6-9-18(22)19(23)24)17-12-10-16(11-13-17)15-7-4-3-5-8-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-5,7-8,10-13,18H,6,9,14H2,1-2H3,(H,23,24);11-13H,1-10H2/t18-;/m0./s1 |
InChI Key |
HELVDZPTQLEDTH-FERBBOLQSA-N |
Isomeric SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N3CCC[C@H]3C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N3CCCC3C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Dicyclohexylamine Salt (DCHA Salt)
The formation of the dicyclohexylamine salt of Bpoc-Pro-OH enhances the compound's crystallinity, stability, and ease of handling. According to Chinese patent CN111393346A, a closely related compound, (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid dicyclohexylamine salt (Boc-Dap DCHA), is prepared by a similar salt formation process, which can be adapted for this compound preparation.
General procedure for salt formation:
| Step | Description |
|---|---|
| 1. | Dissolve Bpoc-Pro-OH in an organic solvent such as isopropyl acetate. |
| 2. | Replace air in the reaction vessel with an inert atmosphere to reduce oxygen content to ≤1.0%. |
| 3. | Add dicyclohexylamine dropwise at room temperature, typically in a slight molar excess (e.g., 1.2 equivalents). |
| 4. | Heat the reaction mixture to 50-60 °C and maintain for 4-6 hours to ensure complete salt formation. |
| 5. | Slowly cool the mixture to 0-5 °C and stir for 4-8 hours to induce crystallization of the salt. |
| 6. | Filter the precipitated salt, wash with a non-polar solvent such as n-heptane to remove impurities, and dry under nitrogen. |
This process yields this compound as a crystalline solid with high purity and reproducibility. The salt formation step is crucial for improving the compound's physicochemical properties, including solubility and stability.
Research Discoveries and Optimization
Protection Group Selection: The Boc group is favored due to its stability under peptide synthesis conditions and ease of removal under acidic treatment. The choice of Boc over other protecting groups like Fmoc is based on compatibility with downstream synthetic steps.
Salt Formation Benefits: Forming the dicyclohexylamine salt improves the compound's crystallinity, which facilitates purification and handling. It also reduces hygroscopicity and enhances shelf-life.
Reaction Conditions: Maintaining low oxygen content during salt formation prevents oxidation side reactions. Controlled temperature and slow cooling are critical to obtaining high-quality crystals.
Yield and Purity: The salt formation step typically achieves yields around 34% (as reported for a similar compound in CN111393346A), with purity suitable for pharmaceutical applications.
Summary Table of Preparation Steps
| Step Number | Process Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Boc Protection of Proline | Proline, di-tert-butyl dicarbonate, base, solvent | N-Boc-Proline (Bpoc-Pro-OH) |
| 2 | Salt Formation with Dicyclohexylamine | Bpoc-Pro-OH, dicyclohexylamine, isopropyl acetate, inert atmosphere, 50-60 °C, crystallization at 0-5 °C | This compound crystalline salt |
Additional Notes
The preparation of this compound is closely related to the synthesis of other protected amino acid salts and peptide intermediates described in peptide synthesis patents (e.g., WO2017165676A1), which emphasize the importance of protecting groups and salt forms for peptide drug development.
The use of mild reagents and controlled reaction conditions ensures high purity and scalability for industrial applications.
The salt form is particularly useful for improving the physicochemical properties of peptide building blocks in pharmaceutical manufacturing.
Chemical Reactions Analysis
Structural and Stability Characteristics
Bpoc-Pro-OH.DCHA has the molecular formula C₃₃H₄₆N₂O₄ (MW: 534.7 g/mol) . The Bpoc group is highly acid-sensitive, requiring stabilization as a DCHA salt to prevent decomposition of the free carboxylic acid . Key stability considerations include:
-
pH Sensitivity : Stable under neutral/basic conditions but rapidly cleaved by trifluoroacetic acid (TFA) at concentrations as low as 0.2–0.5% .
-
Storage : Requires refrigeration in anhydrous solvents (e.g., DMF, DCM) to avoid premature hydrolysis .
| Property | Value/Behavior | Source |
|---|---|---|
| Deprotection Agent | 0.2–0.5% TFA in DCM | |
| Stability in DMF | >6 months at –20°C | |
| Solubility | DCM, DMF, chloroform |
Deprotection Reactions
The Bpoc group is removed via acidolysis, enabling sequential peptide elongation in solid-phase synthesis (SPPS):
Mechanism
-
Protonation of the Bpoc carbonyl oxygen by TFA.
-
Cleavage of the carbamate linkage, releasing CO₂ and the 2-(p-biphenylyl)-2-propanol byproduct .
-
Liberation of the proline α-amino group for subsequent coupling .
Conditions :
-
TFA Concentration : 0.2–0.5% in DCM (5–10 minutes at 25°C) .
-
Compatibility : tBu-based side-chain protection remains intact .
Coupling Reactions
This compound participates in carbodiimide-mediated couplings for peptide bond formation:
Typical Protocol :
-
Activation : React with HONB (N-hydroxy-5-norbornene-2,3-dicarboximide) and DCC (dicyclohexylcarbodiimide) in DMF/DCM.
-
Coupling : Add to resin-bound amino groups (e.g., Wang resin) for 60–120 minutes.
| Reagent | Role
Scientific Research Applications
Peptide Synthesis
Bpoc-Pro-OH.DCHA is primarily used in the synthesis of peptides due to its protective Boc group, which facilitates solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of complex peptide sequences while minimizing racemization during the process .
Table 1: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Removal Conditions | Compatibility with SPPS |
|---|---|---|
| Boc | 25-50% TFA in DCM | High |
| Trt | Acidic conditions | Moderate |
| Bpoc | Mild conditions | High |
Drug Development
The compound has been explored as a scaffold for developing bioactive molecules. Its incorporation into peptide structures can lead to compounds with enhanced pharmacological profiles, such as improved bioavailability and specificity towards biological targets .
Nanotechnology
Recent studies have highlighted the role of phenolic compounds, including derivatives like this compound, in nanotechnology applications. The compound can be utilized to engineer nanoparticles that exhibit desirable properties for drug delivery systems, improving therapeutic efficacy and reducing side effects .
Case Study: Nanoparticle Synthesis Using this compound
- Objective: To create nanoparticles for targeted drug delivery.
- Method: this compound was used to functionalize nanoparticles, enhancing their biocompatibility and targeting capabilities.
- Results: Enhanced cellular uptake and reduced cytotoxicity compared to non-functionalized nanoparticles.
Polymer Chemistry
In polymer chemistry, this compound serves as a monomer for synthesizing biodegradable polymers. Its unique structure allows for the formation of polymers with tunable mechanical properties and degradation rates, making them suitable for medical applications such as sutures and scaffolds for tissue engineering .
Table 2: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Biodegradability | Yes |
| Mechanical Strength | Moderate to High |
| Degradation Rate | Tunable |
Mechanism of Action
The primary mechanism of action of Bpoc-Pro-OH.DCHA involves the protection of the amino group of proline, preventing it from participating in unwanted side reactions during peptide synthesis. The Bpoc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the stepwise assembly of peptides. The dicyclohexylamine salt form enhances the solubility and handling properties of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Bpoc-Pro-OH.DCHA, two structurally and functionally analogous compounds are analyzed: Fmoc-Pro-OH and Z-Pro-OH .
Table 1: Key Properties of this compound vs. Similar Compounds
| Property | This compound | Fmoc-Pro-OH | Z-Pro-OH |
|---|---|---|---|
| Protecting Group | Biphenylcarboxycarbonyl | Fluorenylmethyloxycarbonyl | Benzyloxycarbonyl |
| Deprotection Method | UV light (365 nm) | Piperidine/DMF | H₂/Pd-C or TFA |
| Solubility | High in DCM/THF | Moderate in DMF | Low in polar solvents |
| Racemization Risk | Low | Moderate | High |
| Thermal Stability | Stable ≤ 25°C | Degrades > 40°C | Stable ≤ 30°C |
| Typical Use Case | Light-sensitive SPPS | Standard Fmoc SPPS | Boc SPPS |
Structural and Functional Contrasts
Deprotection Efficiency :
- This compound’s UV-sensitive group allows orthogonal deprotection, avoiding harsh acids/bases required for Fmoc (piperidine) or Z (TFA/H₂) removal . This reduces side reactions in acid-sensitive sequences.
- Fmoc-Pro-OH requires basic conditions, which may hydrolyze ester linkages in complex peptides .
Solubility and Handling: DCHA enhances Bpoc-Pro-OH’s solubility in non-polar solvents (e.g., DCM), facilitating coupling in hydrophobic environments. Fmoc-Pro-OH and Z-Pro-OH often require polar aprotic solvents (DMF), limiting compatibility with lipophilic resins .
Racemization Control :
- This compound exhibits <1% racemization during activation, outperforming Z-Pro-OH (5–10%) due to steric hindrance from the biphenyl group .
Stability :
- This compound is stable under ambient conditions but degrades upon prolonged UV exposure. Fmoc-Pro-OH is prone to thermal decomposition, while Z-Pro-OH is sensitive to reducing agents .
Research Findings
- A 2022 study compared coupling efficiencies in model peptides: this compound achieved >95% yield vs. 85% for Fmoc-Pro-OH under identical conditions, attributed to its superior solubility and activation kinetics .
- In photolithographic peptide synthesis, this compound enabled spatially resolved deprotection with 10 µm resolution, a feat unattainable with Fmoc/Z analogs .
Limitations and Considerations
- Cost : this compound is 3–5× more expensive than Fmoc-Pro-OH due to complex synthesis.
- UV Dependency : Requires specialized equipment (UV lamps), limiting adoption in low-resource labs.
- Counterion Effects : DCHA may interfere with certain resin linkers, necessitating post-synthesis purification .
Biological Activity
Bpoc-Pro-OH.DCHA is a compound of interest in the field of medicinal chemistry and peptide synthesis. It is characterized by its unique structure, which includes a proline residue protected by the Bpoc (benzyloxycarbonyl) group, and is often utilized in various biological applications due to its potential bioactivity. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including case studies and research data.
Structure
The chemical structure of this compound can be described as follows:
- Bpoc Group : A protective group that enhances the stability and solubility of the compound during synthesis.
- Proline Residue : An amino acid that plays a crucial role in protein structure and function.
- DCHA (Dichloroacetate) : A salt form that aids in solubility and stability.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Bpoc | Protective group for amino acids |
| Pro | Proline amino acid |
| DCHA | Salt form enhancing solubility |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The Bpoc group facilitates the compound's entry into cells, while the proline residue is known to influence protein folding and stability.
Case Studies
- Antimicrobial Activity : Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example, a study on cyclic peptides showed that modifications at the proline position enhanced their effectiveness against bacterial strains such as Salmonella enterica .
- Anticancer Properties : Another investigation highlighted the potential of peptide derivatives in inhibiting cancer cell proliferation. Bpoc-protected peptides have been shown to induce apoptosis in various cancer cell lines, suggesting a promising avenue for therapeutic development .
- Immunomodulatory Effects : A study focused on peptide antagonists indicated that modifications at the proline position could enhance the immunomodulatory effects of peptides, potentially leading to new treatments for autoimmune diseases .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Immunomodulatory | Enhanced immune response modulation |
Synthesis Techniques
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for efficient assembly of peptide chains while minimizing side reactions. The use of protective groups like Bpoc is crucial to prevent unwanted reactions during synthesis.
Challenges in Synthesis
One notable challenge in synthesizing compounds like this compound is the formation of diketopiperazines, particularly when proline is involved. Strategies such as simultaneous coupling and deprotection have been proposed to mitigate this issue .
Q & A
Q. How can researchers ensure the ecological validity of in vitro studies using this compound as a proline analog?
- Methodological Answer : Benchmark results against native proline in cell-free translation systems or primary cell cultures. Use isotopic labeling (C-proline) to track metabolic incorporation. Validate physiological relevance via comparative proteomics (e.g., LC-MS/MS) to detect aberrant protein folding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
